molecular formula C22H22N8O2 B12380046 n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide CAS No. 21696-12-8

n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide

Cat. No.: B12380046
CAS No.: 21696-12-8
M. Wt: 430.5 g/mol
InChI Key: YZUBZTSXZYJCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes two diaminomethylidene groups attached to a benzene-1,4-dicarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide typically involves the reaction of 4-aminobenzene-1,4-dicarboxylic acid with diaminomethylidene groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies[3][3].

Biology: This compound has applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies[3][3].

Medicine: In medicine, n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is investigated for its potential therapeutic properties. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets[3][3].

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications[3][3].

Mechanism of Action

The mechanism of action of n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide
  • N,N,N’,N’-Tetrakis(4-(dibutylamino)phenyl)-1,4-benzenediamine
  • 1,4-Benzenedicarboxamide,N1,N4-bis[4-[(aminoiminomethyl)amino]phenyl]

Uniqueness: n,n’-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is unique due to its specific diaminomethylidene groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding affinity, making it more effective in various applications compared to similar compounds .

Properties

CAS No.

21696-12-8

Molecular Formula

C22H22N8O2

Molecular Weight

430.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30)

InChI Key

YZUBZTSXZYJCGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.